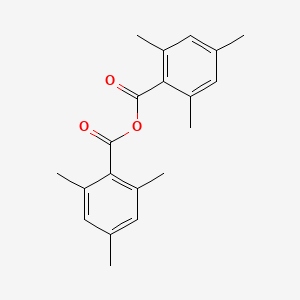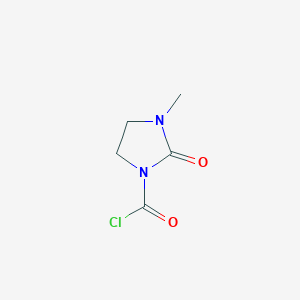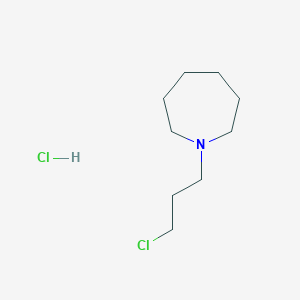
2,5-Dioxopyrrolidin-1-YL docosanoate
概要
説明
2,5-Dioxopyrrolidin-1-yl docosanoate, also known as succinimidyl behenoate, is a chemical compound with the molecular formula C26H47NO4 and a molecular weight of 437.66 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
作用機序
Target of Action
Related compounds such as (2,5-dioxopyrrolidin-1-yl) (phenyl)acetamides have been studied for their anticonvulsant properties . These compounds have been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
It is plausible that it may interact with its targets in a similar manner to related compounds, potentially inhibiting calcium currents .
Biochemical Pathways
The inhibition of calcium currents could potentially affect a variety of cellular processes, given the crucial role of calcium ions in signal transduction .
Pharmacokinetics
Related compounds have shown high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have demonstrated potent anticonvulsant activity and favorable safety profiles in animal models .
生化学分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl docosanoate typically involves the reaction of docosanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under inert atmosphere conditions . The reaction mixture is stirred overnight, followed by purification using column chromatography to obtain the desired product with a yield of approximately 73% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl docosanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the succinimide group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water as the solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted docosanoate derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are docosanoic acid and N-hydroxysuccinimide.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl docosanoate has several applications in scientific research:
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl octanoate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and reactivity.
2,5-Dioxopyrrolidin-1-yl propanoate: Another similar compound with a shorter chain, used in different applications due to its distinct reactivity profile.
Uniqueness
2,5-Dioxopyrrolidin-1-yl docosanoate is unique due to its long alkyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity. This makes it particularly useful in applications requiring long-chain esters, such as in the modification of hydrophobic biomolecules and the synthesis of specialty materials .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) docosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFXWLCOIDQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538306 | |
| Record name | 1-(Docosanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58047-86-2 | |
| Record name | 1-(Docosanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















